molecular formula C25H20FN3O3 B2490924 N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894908-03-3

N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2490924
CAS No.: 894908-03-3
M. Wt: 429.451
InChI Key: GSBGAFJXHZUIJN-UHFFFAOYSA-N
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Description

"N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide" is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-methylbenzoyl moiety at position 3, and an acetamide linker bearing a 3-fluorophenyl group. The 1,8-naphthyridine scaffold is a privileged heterocyclic system known for its bioactivity, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . The acetamide group at position 2 of the naphthyridine ring enhances solubility and modulates interactions with biological targets, as seen in structurally related amides .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3/c1-15-6-9-17(10-7-15)23(31)21-13-29(25-20(24(21)32)11-8-16(2)27-25)14-22(30)28-19-5-3-4-18(26)12-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBGAFJXHZUIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridinone core, followed by the introduction of the fluorophenyl and acetamide groups. Common reagents used in these reactions include fluorobenzene, methylbenzoyl chloride, and acetic anhydride. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methylbenzoyl group in the target compound may enhance hydrophobic interactions with target proteins compared to morpholinomethyl (2c) or diethylaminomethyl (2d) groups, which prioritize solubility .

Synthetic Routes :

  • The target compound likely follows a synthesis pathway analogous to 1,8-naphthyridine derivatives in , involving POCl₃-mediated cyclization in DMF, followed by functionalization of the acetamide group .
  • In contrast, simpler acetamides like compound (I) in are synthesized via condensation of acyl chlorides with anilines under mild conditions .

Physical and Biological Properties: Melting points (MP) for 1,8-naphthyridine derivatives range from 185°C to 212°C, suggesting that the target compound’s MP may fall within this range, depending on crystallinity .

Functional Comparisons

  • Coordination Chemistry : Unlike compound (I) in , which is utilized as a ligand due to its amide’s lone pair, the target compound’s 1,8-naphthyridine core may offer additional binding sites for metal ions, though this remains unexplored in the evidence .
  • Bioactivity Potential: While inhibitory activity is reported for 2c–2e, the target compound’s 4-methylbenzoyl and 3-fluorophenyl groups could synergize for improved selectivity, akin to kinase inhibitors with aromatic acyl groups .

Biological Activity

N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies to illustrate its pharmacological significance.

Compound Overview

IUPAC Name: this compound
Molecular Formula: C24H25FN2O3
CAS Number: 892292-94-3

The compound features a naphthyridinone core structure with various substituents that may influence its biological activity. The presence of the fluorophenyl and methylbenzoyl groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Naphthyridine Core : Starting from 7-methyl-1,4-dihydro-1,8-naphthyridin-4-one.
  • Introduction of the Benzoyl Group : Utilizing Friedel-Crafts acylation with 4-methylbenzoyl chloride.
  • Final Acetylation : Reaction with 3-fluorobenzylamine to yield the final product.

These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It might bind to receptors influencing cellular signaling pathways.

The exact mechanisms are still under investigation but suggest a role in modulating biological responses relevant to therapeutic applications .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar naphthyridine derivatives. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that related compounds showed MIC values ranging from 5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxicity in Cancer Cells Research on similar naphthyridine derivatives reported IC50 values in the micromolar range against breast cancer cell lines .
Molecular Docking Studies Docking simulations indicated favorable binding interactions with target enzymes, suggesting a basis for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the key structural features of the compound, and how do they influence its reactivity?

  • The compound contains a 1,8-naphthyridine core with a 4-methylbenzoyl group at position 3, a 7-methyl substituent, and an N-(3-fluorophenyl)acetamide side chain. The fluorophenyl group enhances electron-withdrawing properties, influencing electrophilic substitution reactivity. The 1,8-naphthyridine scaffold is known for planar aromaticity, enabling π-π stacking interactions in biological systems. The ketone at position 4 allows for reduction or nucleophilic addition reactions . Structural characterization via NMR and X-ray crystallography (as in similar acetamides) confirms substituent positioning and hydrogen-bonding patterns critical for stability .

Q. What synthetic routes are commonly employed for this compound, and what are the critical reaction conditions?

  • Synthesis typically involves:

  • Step 1 : Condensation of 7-methyl-1,8-naphthyridin-4-one precursors with 4-methylbenzoyl chloride under anhydrous conditions (DMF, 80–100°C).
  • Step 2 : Acetamide side-chain introduction via nucleophilic substitution using N-(3-fluorophenyl)-2-bromoacetamide in the presence of a base (e.g., K₂CO₃).
  • Key conditions : Strict temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the naphthyridine core. Yields are optimized using POCl₃ as a catalyst in DMF .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.6 ppm) and confirms acetamide linkage.
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 447.15).
  • X-ray crystallography (if crystalline): Resolves stereoelectronic effects, as demonstrated for analogous N-aryl acetamides .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly addressing steric or electronic challenges?

  • Steric hindrance mitigation : Use bulky bases (e.g., DBU) to deprotonate the naphthyridine nitrogen, enhancing nucleophilic attack on the benzoyl chloride.
  • Electronic effects : Introduce electron-donating groups (e.g., methoxy) transiently on the naphthyridine core to activate reaction sites, followed by deprotection.
  • DoE (Design of Experiments) : Apply statistical modeling (e.g., response surface methodology) to optimize solvent polarity, temperature, and catalyst loading. Flow chemistry systems improve reproducibility for exothermic steps .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models.
  • Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vitro vs. in vivo efficacy .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methylbenzoyl with chlorobenzoyl) to isolate contributions of specific functional groups .

Q. What in silico methods are utilized to predict the binding affinity of this compound to potential biological targets?

  • Molecular docking : Screen against kinase or GPCR targets using software like AutoDock Vina. The 1,8-naphthyridine core shows affinity for ATP-binding pockets due to its planar structure.
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs to predict optimal modifications .

Q. How does the fluorophenyl group in this compound affect its metabolic stability in in vivo models?

  • The 3-fluorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to fluorine’s electronegativity, prolonging half-life in rodent models.
  • Metabolite identification : LC-MS/MS reveals primary metabolites as hydroxylated naphthyridine derivatives, with fluorophenyl remaining intact .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives with modified substituents?

  • Synthetic complexity : Introducing substituents at the 7-methyl position requires protection/deprotection strategies to avoid side reactions.
  • Bioisosteric replacements : Replacing 4-methylbenzoyl with heteroaromatic groups (e.g., thiophene) alters solubility but may reduce target affinity.
  • Data interpretation : Use multivariate analysis to decouple electronic (Hammett σ) and steric (Taft Es) effects on activity .

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